molecular formula C11H9N3 B3362002 3H-benzo[e]benzimidazol-2-amine CAS No. 94785-93-0

3H-benzo[e]benzimidazol-2-amine

Cat. No.: B3362002
CAS No.: 94785-93-0
M. Wt: 183.21 g/mol
InChI Key: PZUJQFOCMARCSE-UHFFFAOYSA-N
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Description

3H-benzo[e]benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-benzo[e]benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. This reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired benzimidazole product .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as copper or palladium can facilitate the cyclization reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions: 3H-benzo[e]benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitrobenzimidazole derivatives, while reduction can produce aminobenzimidazole derivatives .

Scientific Research Applications

3H-benzo[e]benzimidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-benzo[e]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, benzimidazole derivatives can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis . Additionally, benzimidazole compounds can bind to DNA and RNA, interfering with their replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: 3H-benzo[e]benzimidazol-2-amine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These effects can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3H-benzo[e]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUJQFOCMARCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241622
Record name 1H-Naphth(1,2-d)imidazole, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94785-93-0
Record name 1H-Naphth(1,2-d)imidazole, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094785930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Naphth(1,2-d)imidazole, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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